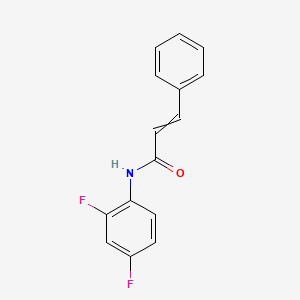










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].N1C=CC=CC=1.[C:16](Cl)(=[O:25])[CH:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>ClCCl>[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:16](=[O:25])[CH:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
13.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
hexanes
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
after the addition the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated NaHCO3
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1 M HCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a white solid
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
After stirring several minutes
|
|
Type
|
FILTRATION
|
|
Details
|
the white solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(C=CC1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |